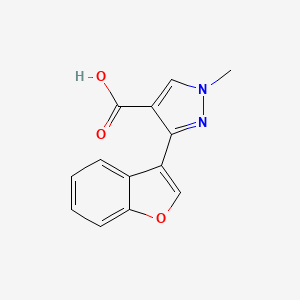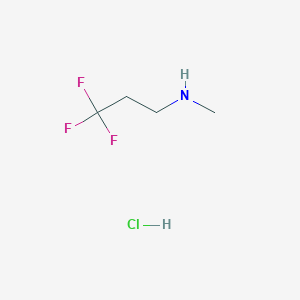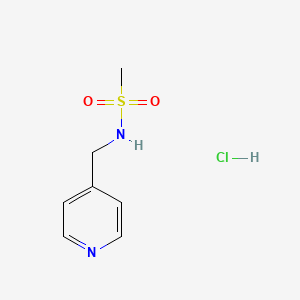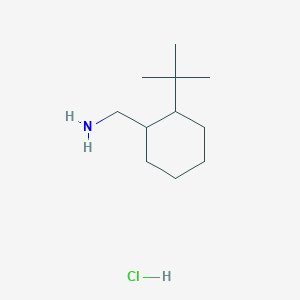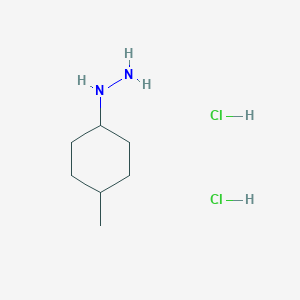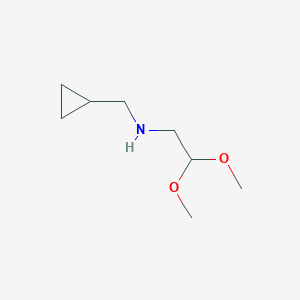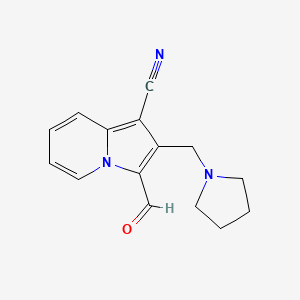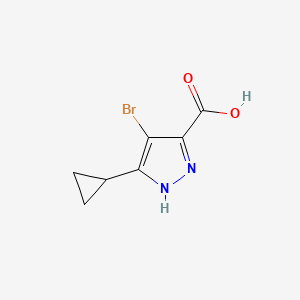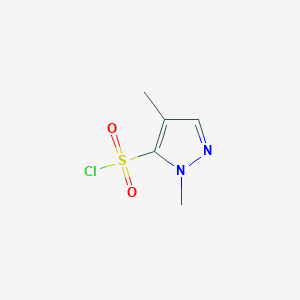
Cloruro de 1,4-dimetil-1H-pirazol-5-sulfonilo
Descripción general
Descripción
1,4-Dimethyl-1H-pyrazole-5-sulfonyl chloride is a chemical compound with the molecular formula C5H7ClN2O2S . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The ring is substituted at the 1 and 4 positions with methyl groups, and at the 5 position with a sulfonyl chloride group .Physical and Chemical Properties Analysis
1,4-Dimethyl-1H-pyrazole-5-sulfonyl chloride is a solid substance . It has a molecular weight of 194.64 .Aplicaciones Científicas De Investigación
Química analítica
En química analítica, este compuesto se utiliza como agente de derivatización para preparar muestras para el análisis. Puede ayudar en la detección y cuantificación de diversas sustancias mejorando sus propiedades cromatográficas o introduciendo grupos detectables.
Estas aplicaciones demuestran la versatilidad e importancia del Cloruro de 1,4-dimetil-1H-pirazol-5-sulfonilo en la investigación científica. Su papel en la síntesis de una amplia gama de compuestos lo convierte en una herramienta valiosa en múltiples campos de estudio .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
1,4-Dimethyl-1H-pyrazole-5-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It is known to interact with enzymes such as sulfonyltransferases, which catalyze the transfer of sulfonyl groups to target molecules . This interaction can lead to the formation of sulfonamide bonds, which are important in the regulation of enzyme activity and protein function. Additionally, 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride can react with amino groups in proteins, leading to the modification of lysine residues and altering protein structure and function .
Cellular Effects
1,4-Dimethyl-1H-pyrazole-5-sulfonyl chloride has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins, leading to changes in downstream signaling events . This compound can also impact gene expression by altering the activity of transcription factors and other regulatory proteins . Furthermore, 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride can affect cellular metabolism by modifying enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride involves its ability to form covalent bonds with target biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation . For example, it can inhibit the activity of sulfonyltransferases by forming a covalent bond with the enzyme’s active site, preventing the transfer of sulfonyl groups to target molecules . Additionally, 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride can induce changes in gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride can result in cumulative effects on cellular function, including changes in enzyme activity, gene expression, and cellular metabolism . In vitro and in vivo studies have shown that the effects of this compound can persist for extended periods, depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride in animal models vary with different dosages. At low doses, this compound can have beneficial effects on enzyme activity and cellular function . At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and cytotoxicity . Threshold effects have been observed, where a certain concentration of 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride is required to elicit a significant biological response . Careful dosage optimization is necessary to achieve the desired effects while minimizing toxicity .
Metabolic Pathways
1,4-Dimethyl-1H-pyrazole-5-sulfonyl chloride is involved in various metabolic pathways, particularly those related to sulfonylation reactions . It interacts with enzymes such as sulfonyltransferases, which catalyze the transfer of sulfonyl groups to target molecules . This compound can also affect the levels of metabolites involved in these pathways, leading to changes in metabolic flux and overall cellular metabolism . Additionally, 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride can influence the activity of cofactors required for enzyme function .
Transport and Distribution
Within cells and tissues, 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can affect its activity and function, as its concentration in different cellular regions can influence its interactions with target biomolecules . Accumulation of 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride in certain tissues can also lead to localized effects on cellular processes .
Subcellular Localization
The subcellular localization of 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride is an important factor in determining its activity and function . This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression . Alternatively, it may be targeted to the cytoplasm or other organelles, where it can modify enzymes and other biomolecules involved in cellular metabolism .
Propiedades
IUPAC Name |
2,4-dimethylpyrazole-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O2S/c1-4-3-7-8(2)5(4)11(6,9)10/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVUTYCQFZZSEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174834-52-6 | |
| Record name | 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


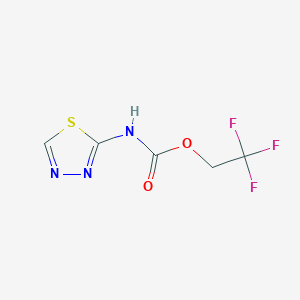
![bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B1522139.png)
![Ethyl 2-[tert-butyl(2-cyanoethyl)amino]acetate](/img/structure/B1522141.png)
![2-[(Ethylamino)methyl]benzonitrile hydrochloride](/img/structure/B1522142.png)

